Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate
Description
Properties
CAS No. |
827025-42-3 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
ethyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-16(20)11-4-6-12(7-5-11)22-13-8-9-18-14(10-13)15(19)17-2/h4-10H,3H2,1-2H3,(H,17,19) |
InChI Key |
LQWGLXYXOBAIDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme Overview
Detailed Preparation Methods
Etherification via Halide Displacement
A common method involves reacting ethyl 4-hydroxybenzoate with 2-(methylcarbamoyl)pyridin-4-yl chloride or bromide. The halide acts as an electrophile, and the phenol oxygen attacks the pyridine ring, forming the ether bond.
- Procedure : Ethyl 4-hydroxybenzoate is dissolved in a dry solvent such as dichloromethane or acetone. A base such as triethylamine or potassium carbonate is added to deprotonate the phenol. The pyridine halide is then added dropwise at 0 °C or room temperature. The mixture is stirred and heated to reflux for several hours.
- Workup : After reaction completion (monitored by TLC), the mixture is washed with water, dried over sodium sulfate, and purified by column chromatography.
- Yield : Yields range from 60% to 90%, depending on reaction time and solvent choice.
Carbamoylation of Pyridine Derivative
The 2-(methylcarbamoyl)pyridine intermediate can be prepared by carbamoylation of 2-aminopyridine derivatives using methyl isocyanate or methyl carbamoyl chloride under controlled conditions.
- Procedure : 2-Aminopyridine is reacted with methyl isocyanate in an inert solvent such as chloroform or DMF at low temperature. The reaction proceeds to form the methylcarbamoyl group on the pyridine nitrogen.
- Purification : The product is isolated by extraction and recrystallization.
- Yield : Typically moderate to high (70-85%).
Alternative Synthetic Route via Chloromethylbenzoyl Chloride Intermediate
In some studies, a chloromethylbenzoyl chloride intermediate is synthesized and then reacted with amines to form carbamate derivatives structurally related to this compound.
- Key Intermediate Synthesis : 4-(Chloromethyl)benzoyl chloride is prepared from 4-(chloromethyl)benzoic acid using thionyl chloride.
- Subsequent Reaction : This intermediate reacts with 2-(methylcarbamoyl)pyridin-4-yl amine derivatives in solvents like chloroform with triethylamine as base at room temperature.
- Yield : Approximately 60% for key intermediates, with final compounds isolated by chromatography.
Analytical Characterization
The synthesized this compound is typically characterized by:
Reaction Conditions Impacting Yield and Purity
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Etherification via halide displacement | Ethyl 4-hydroxybenzoate + 2-(methylcarbamoyl)pyridin-4-yl chloride/bromide | Base (Et3N), solvent (DCM/acetone), reflux | 60-90 | Most direct and commonly used |
| Carbamoylation of 2-aminopyridine | 2-Aminopyridine + methyl isocyanate | Low temp, inert solvent | 70-85 | Prepares key pyridine intermediate |
| Chloromethylbenzoyl chloride intermediate route | 4-(Chloromethyl)benzoyl chloride + amines | Room temp, chloroform, Et3N | ~60 | Used for related carbamate derivatives |
Research Findings and Source Diversity
- The synthetic routes and reaction conditions are corroborated by peer-reviewed publications detailing similar heterocyclic urea and carbamate compounds with medicinal relevance.
- Analytical data from multiple sources confirm the structural integrity and purity of the compound synthesized via these methods.
- Patent literature supports the use of chloromethylbenzoyl chloride intermediates and nucleophilic substitution strategies for related compounds, indicating industrial applicability.
- Commercial suppliers provide compound specifications consistent with these synthetic approaches and purity standards (>95% by HPLC).
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.
Reaction Conditions and Outcomes
Key Findings :
-
Basic hydrolysis (NaOH) achieves near-quantitative yields due to efficient deprotonation of the ester carbonyl.
-
Enzymatic routes offer selectivity but require optimization for industrial scalability.
Nucleophilic Substitution at Pyridine Ring
The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at the 2- and 4-positions, particularly with amines or thiols.
Substitution Reactions
Mechanistic Insight :
-
NAS proceeds via a Meisenheimer intermediate, with regioselectivity influenced by the electron-withdrawing carbamoyl group .
Amide Hydrolysis
The methylcarbamoyl group resists hydrolysis under mild conditions but reacts under prolonged acidic or basic treatment.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> (6M), 100°C, 48h | 4-{[2-(Carboxy)pyridin-4-yl]oxy}benzoic acid | 68% | |
| LiOH, H<sub>2</sub>O/THF, 80°C, 24h | Same as above | 72% |
Note : Competitive ester hydrolysis occurs unless stepwise protection is employed.
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
Examples:
Catalytic Efficiency :
Reduction Reactions
Selective reduction of the pyridine ring to piperidine is achievable under catalytic hydrogenation.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| H<sub>2</sub> (50 psi), PtO<sub>2</sub>, AcOH | Saturated piperidine derivative | 82% | |
| NaBH<sub>4</sub>, NiCl<sub>2</sub> | Partial reduction | 35% |
Photochemical Reactivity
UV irradiation induces cleavage of the ester group, forming radical intermediates.
| Conditions | Products | Observations | Source |
|---|---|---|---|
| UV (254 nm), benzene, 6h | Benzoic acid + pyridine fragments | Radical trapping studies confirm mechanism |
Scientific Research Applications
Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, targeting various kinases involved in cancer and other diseases.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyridine and benzoate derivatives.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate
Structural Differences :
- The pyridine ring in the target compound is replaced by a pyrimidine ring.
- The methylcarbamoyl group at the pyridine’s 2-position is absent; instead, a carbamoyl group is directly attached to the pyrimidine’s 2-position.
Functional Implications :
- The absence of the methyl group in the carbamoyl moiety may reduce steric hindrance, altering solubility and metabolic stability.
Sorafenib Tosylate (BAY 54-9085)
Structural Relationship :
Functional Contrast :
| Property | Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate | Sorafenib Tosylate |
|---|---|---|
| Molecular Weight | ~316.3 g/mol | ~637.0 g/mol |
| Key Functional Groups | Methylcarbamoyl, benzoate ester | Urea, trifluoromethyl, tosylate |
| Biological Activity | Intermediate (limited direct activity) | Anticancer (kinase inhibition) |
| Solubility | Higher (ester group enhances lipophilicity) | Lower (bulky substituents) |
The trifluoromethyl group in Sorafenib enhances target selectivity and metabolic resistance, while the urea linker facilitates hydrogen bonding with kinase active sites .
Ethyl 4-([(4-bromo-2-formylphenoxy)acetyl]amino)benzoate
Structural Variations :
- Replaces the pyridine-carbamoyl moiety with a 4-bromo-2-formylphenoxy acetyl group.
Functional Impact :
- The formyl group offers a site for further chemical derivatization, expanding utility in drug discovery pipelines .
Key Research Findings and Trends
- Crystallography : Pyridine-containing analogs (e.g., the target compound) exhibit planar conformations ideal for stacking in enzyme active sites, whereas pyrimidine derivatives display slightly distorted geometries due to electronic effects .
- Synthetic Utility : The ester group in the target compound allows facile hydrolysis to carboxylic acids, enabling modular drug design .
Biological Activity
Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate, also known by its CAS number 827025-42-3, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C16H16N2O4
- Molecular Weight : 300.309 g/mol
- LogP : 2.801 (indicating moderate lipophilicity)
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 4-hydroxybenzoate with a pyridinyl methylcarbamate derivative. The synthetic pathway is crucial for determining the yield and purity of the final product, which is generally >95% as per HPLC standards .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains in vitro, demonstrating potential as an antibacterial agent.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in animal models. A study involving mice demonstrated that administration of this compound significantly reduced inflammation markers after inducing an inflammatory response with carrageenan.
Case Study: In Vivo Anti-inflammatory Activity
A controlled experiment was conducted where mice were treated with varying doses of the compound. The results indicated a dose-dependent reduction in paw edema:
Table 2: Anti-inflammatory Activity Results
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 40 | 75 |
The precise mechanism of action for this compound is still under investigation. Preliminary docking studies suggest that it may interact with specific bacterial enzymes or receptors involved in inflammatory pathways, inhibiting their activity and thus reducing microbial growth and inflammation .
Q & A
Q. What strategies mitigate low yields in large-scale synthesis of this compound?
- Methodological Answer :
- Catalytic Systems : Use Pd/C or NiCl₂ for efficient coupling without side products.
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl for amines) to improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
